![molecular formula C14H11NO5S B2426625 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde CAS No. 339276-48-1](/img/structure/B2426625.png)
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde
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Overview
Description
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is a chemical compound with the molecular formula C14H11NO5S and a molecular weight of 305.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde can be represented by the SMILES notation:C1=CC=C (C=C1)S (=O) (=O)CC2=C (C=CC (=C2)C=O) [N+] (=O) [O-]
. The InChI code for this compound is 1S/C14H11NO5S/c16-9-11-6-7-14 (15 (17)18)12 (8-11)10-21 (19,20)13-4-2-1-3-5-13/h1-9H,10H2
. Physical And Chemical Properties Analysis
The melting point of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is between 200-202°C .Scientific Research Applications
Chemical Reactions and Synthesis
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is involved in various chemical reactions and synthesis processes. A study demonstrated the nitroaldol reaction of phenylsulfonylnitromethane with formaldehyde, leading to a mixture of products, which upon further treatment yields different diastereomers (Wade et al., 2009). Another research highlighted the ring-opening/ring-forming protocol using derivatives of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde to create nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds (Bianchi et al., 2003).
Structural Analysis and Novel Compounds
In another study, a modified procedure for achieving condensation reactions between certain dihydrothiophene dioxide and aromatic aldehydes was used to synthesize a range of previously unknown dihydrothiophene dioxides, which are substrates for the assembly of fused polycyclic nitrosulfolane derivatives. The structural features of these compounds were extensively analyzed (Savelev et al., 2021).
Reaction Pathways and Interactions
Research on the reactivity of similar compounds, such as 4-Nitro-3-thiolene-1,1-dioxides, demonstrates their interaction with nucleophiles through addition, vinyl substitution, or salt formation pathways. These interactions are influenced by substituents in the sulfolene ring, reagents, and reaction conditions (Lapshina et al., 2012). Another study focused on the reaction of primary nitro compounds with dipolarophiles, leading to the formation of products like isoxazolines or isoxazoles (Shimizu et al., 1984).
Synthesis and Spectral Studies
The synthesis of various derivatives and their spectral studies, such as the formation of alkyl nitrobenzoates and their sulfinyl derivatives, are also significant applications in research. These studies contribute to understanding the structural and chemical properties of these compounds (El-Bardan, 1992).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWSWNLKDKHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde |
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